Ganoderenic Acid B

Multidrug Resistance Chemosensitization Cancer Pharmacology

Researchers studying ABCB1-mediated multidrug resistance often face non-specific or cytotoxic chemosensitizers. Ganoderenic Acid B addresses this gap as a specific, non-cytotoxic ABCB1 transport inhibitor that does not alter P-gp expression or ATPase activity, and binds at a site distinct from verapamil. It also exhibits high-affinity TNF-alpha binding (Kd: 8 nM) while showing negligible aldose reductase activity (IC50 > 194 µM), ensuring target selectivity. • Reverses MDR in HepG2/ADM and MCF-7/ADR cells to doxorubicin, vincristine, and paclitaxel. • Serves as a validated chemical marker for G. lucidum quality control via UPLC/UHPLC-Q-TOF-MS. Supplied with comprehensive CoA; bulk quantities available on request.

Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
Cat. No. B15285739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderenic Acid B
Molecular FormulaC30H42O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O
InChIInChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,22+,28+,29-,30+/m1/s1
InChIKeyQECQJYAIIIIKJB-QQPHKSTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderenic Acid B: A Lanostane-Type Triterpenoid from Ganoderma lucidum with Defined Activity Profile


Ganoderenic Acid B (CAS: 100665-41-6) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum [1]. It is part of a complex family of highly oxygenated triterpenes that exhibit a wide range of bioactivities. While many in-class compounds share a common structural backbone, Ganoderenic Acid B is specifically characterized by its demonstrated ability to reverse ABCB1 (P-glycoprotein)-mediated multidrug resistance (MDR) and its distinct molecular interactions with key targets like TNF-alpha [REFS-2, REFS-3].

Why Ganoderenic Acid B Cannot Be Interchanged with Other Ganoderma Triterpenoids


Despite sharing a lanostane core with numerous other Ganoderma triterpenoids, Ganoderenic Acid B's specific substitution pattern dictates a unique bioactivity profile that is not generalizable across the class. For instance, it exhibits a potent reversal of ABCB1-mediated multidrug resistance, a property not uniformly found among its analogs [1]. Furthermore, it demonstrates high-affinity binding to TNF-alpha (Kd: 8 nM), while its activity against human aldose reductase is negligible (IC50 > 194 µM), indicating a high degree of target selectivity that is not predictable from class-level assumptions [2]. Simple substitution with more common compounds like Ganoderic Acid A or Ganoderol B would result in a complete loss of these specific, data-defined activities [3].

Quantitative Evidence Differentiating Ganoderenic Acid B from Analogs


Potent Reversal of ABCB1-Mediated Multidrug Resistance

Ganoderenic Acid B demonstrates a potent reversal effect on ABCB1-mediated multidrug resistance in HepG2/ADM cells, significantly sensitizing them to chemotherapeutic agents like doxorubicin, vincristine, and paclitaxel [1]. This activity is distinct from other Ganoderma triterpenoids. For example, Ganoderic Acid A shows different activity profiles, and Ganoderol B exhibits cytotoxicity but does not have the same characterized MDR reversal mechanism [2].

Multidrug Resistance Chemosensitization Cancer Pharmacology

Distinct Binding Site on ABCB1 Transporter Compared to Verapamil

Molecular docking studies revealed that Ganoderenic Acid B binds to a region of the ABCB1 transporter that is different from the binding site of the classic inhibitor verapamil [1]. This mechanistic distinction suggests a non-competitive mode of transport inhibition, which could have implications for designing combination therapies to overcome drug efflux.

Drug Transporter Molecular Docking Chemoresistance

High-Affinity Binding to TNF-alpha (Kd: 8 nM) with Inactivity on Aldose Reductase

Ganoderenic Acid B exhibits high-affinity binding to Tumor Necrosis Factor-alpha (TNF-alpha) with a dissociation constant (Kd) of 8 nM [1]. In contrast, it shows negligible inhibitory activity against human aldose reductase, with an IC50 value greater than 194 µM [1]. This stark difference in potency across two distinct targets highlights its remarkable target selectivity profile.

Inflammation TNF-alpha Target Selectivity

Best-Fit Research and Industrial Scenarios for Ganoderenic Acid B Procurement


Mechanistic Studies of ABCB1-Mediated Chemoresistance

Researchers investigating the reversal of multidrug resistance in cancer can use Ganoderenic Acid B as a specific, non-cytotoxic modulator of ABCB1 function. Its unique binding site, distinct from verapamil [1], makes it a valuable tool for dissecting the transport cycle of P-glycoprotein and for exploring novel combination strategies to resensitize MDR cancer cells to conventional chemotherapy.

Development of Selective TNF-alpha Pathway Probes

For studies focused on TNF-alpha signaling in inflammation or cancer, Ganoderenic Acid B provides a high-affinity binding agent (Kd = 8 nM) with a defined selectivity profile. Its lack of significant activity against aldose reductase (IC50 > 194 µM) [2] reduces the risk of confounding metabolic effects in cellular or in vivo models, making it a cleaner research tool than less selective triterpenoids.

Analytical Standard for Ganoderma lucidum Quality Control

Ganoderenic Acid B serves as a specific and quantifiable chemical marker for the quality assessment of Ganoderma lucidum products. Analytical methods such as UPLC and UHPLC-Q-TOF-MS can accurately quantify Ganoderenic Acid B to differentiate between various strains, cultivation methods, and product types [3], ensuring batch-to-batch consistency and verifying product authenticity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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